1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride
Overview
Description
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticoccidial Applications
The compound and its derivatives have been evaluated for their antimicrobial and anticoccidial activities. For instance, derivatives synthesized through Michael type addition reactions exhibited significant antimicrobial activity and proved to be more active as coccidiostats than the starting materials. These compounds were particularly effective when administered to chickens, offering protection against Eimeria tenella, a common cause of coccidiosis (Georgiadis, 1976).
Synthesis and Characterization of Derivatives
Research has been conducted on the synthesis and characterization of derivatives of this compound, highlighting its utility in creating novel organic compounds. These include the reductive amination of related aldehydes to produce secondary amines, which are crucial intermediates in the synthesis of pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Cytotoxicity and Anticancer Potential
Derivatives of the compound have been synthesized and tested for their cytotoxic activity against cancer cells. Some of these derivatives showed promising results against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).
Material Science and Corrosion Inhibition
In material science, derivatives of the compound have been explored as corrosion inhibitors for metals. Studies have shown that these derivatives can significantly reduce corrosion rates, making them useful in protecting materials in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).
Organized Assemblies and Polymer Modification
The compound and its derivatives have also been utilized in the study of organized assemblies and polymer modification. For instance, its interaction with acids led to the formation of salts with unique structural arrangements, useful in studying molecular interactions and materials chemistry (Zheng, Wang, Fan, & Zheng, 2013).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methylpyrazol-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9;/h3-7H,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHULDCFVTOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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